An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid and Its Analogs
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid and Its Analogs
Introduction
Physicochemical Properties
The physicochemical properties of 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid can be predicted based on its constituent parts: 4-sulfamoylbenzoic acid and pyridin-3-ylmethanamine. The table below summarizes the known properties of the parent compound, 4-sulfamoylbenzoic acid (also known as Carzenide), and provides calculated or estimated values for the target compound.
| Property | 4-Sulfamoylbenzoic Acid (Carzenide) | 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid (Predicted/Calculated) |
| CAS Number | 138-41-0 | Not available |
| Molecular Formula | C₇H₇NO₄S | C₁₃H₁₂N₂O₄S |
| Molecular Weight | 201.20 g/mol | 292.31 g/mol |
| Melting Point | 285-295 °C | Estimated to be lower than the parent due to the flexible side chain. |
| pKa | 3.50 (at 25°C) | The carboxylic acid pKa is expected to be in a similar range. The pyridine nitrogen will have a pKa of approximately 5-6. |
| Solubility | 0.5 g/L in water (25 °C) | Expected to have limited aqueous solubility, but likely soluble in organic solvents like DMSO and methanol. |
| Appearance | White crystalline powder | Likely a solid at room temperature. |
Synthesis of 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid
The synthesis of N-substituted 4-sulfamoylbenzoic acids is a well-established process that typically involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine.[1] This nucleophilic substitution reaction is a robust and high-yielding method for creating a diverse library of sulfonamide derivatives.
Synthetic Workflow
The logical flow for the synthesis of the title compound is outlined below. The process commences with commercially available starting materials and proceeds through the formation of a sulfonamide bond.
Caption: Synthetic workflow for 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid.
Step-by-Step Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted 4-carboxybenzenesulfonamides.
Materials:
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4-Sulfamoylbenzoic acid (Carzenide)
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Thionyl chloride (SOCl₂) or Chlorosulfonic acid
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Pyridin-3-ylmethanamine
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Anhydrous pyridine or another suitable non-nucleophilic base
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4-sulfamoylbenzoic acid (1 equivalent).
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Chlorination: Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).
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Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(chlorosulfonyl)benzoic acid can be used in the next step, sometimes without further purification.
Part 2: Synthesis of 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid
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Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve pyridin-3-ylmethanamine (1 equivalent) and anhydrous pyridine (2-3 equivalents) in anhydrous DCM. Cool the mixture in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve the crude 4-(chlorosulfonyl)benzoic acid from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Structural Characterization
The identity and purity of the synthesized 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid would be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar sulfonamide derivatives.[3]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzoic acid ring (typically two doublets in the 7.5-8.5 ppm region).- Aromatic protons of the pyridine ring (signals in the 7.0-8.8 ppm region).- A singlet or triplet for the sulfonamide N-H proton (can be broad and may exchange with D₂O).- A singlet for the methylene (-CH₂-) protons adjacent to the pyridine ring and the sulfonamide nitrogen.- A broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR | - Aromatic carbons of both the benzoic acid and pyridine rings.- A signal for the carboxylic acid carbonyl carbon (typically in the 165-175 ppm region).- A signal for the methylene carbon. |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- N-H stretch from the sulfonamide (around 3300 cm⁻¹).- C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- Asymmetric and symmetric S=O stretches from the sulfonamide (around 1350 and 1160 cm⁻¹).- Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - The molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the calculated molecular weight. |
Potential Biological Activity and Applications
Sulfonylbenzoic acid derivatives are a versatile class of compounds with a wide range of reported biological activities.[2] The specific N-substituent on the sulfonamide nitrogen plays a crucial role in determining the compound's target and potency.
Enzyme Inhibition
A primary application of this class of compounds is as enzyme inhibitors.[1] For instance, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of:
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Carbonic Anhydrases (CAs): Carzenide itself is a known inhibitor of carbonic anhydrase II.[4] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
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Kinases: The pyridine moiety in the target molecule is a common feature in many kinase inhibitors. Certain sulfonamide-containing compounds have shown inhibitory activity against various protein kinases involved in cancer cell signaling pathways.
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Other Enzymes: This scaffold has also been explored for the inhibition of enzymes such as α-glucosidase and α-amylase (relevant to diabetes) and nucleoside triphosphate diphosphohydrolases (implicated in thrombosis and inflammation).[2]
Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the biological evaluation of a novel sulfamoylbenzoic acid derivative.
Caption: General workflow for the biological evaluation of a sulfamoylbenzoic acid derivative.
Conclusion
4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid represents a molecule of significant interest within the broader class of sulfonylbenzoic acid derivatives. Its synthesis is achievable through well-established chemical transformations, and its structure lends itself to a range of potential biological activities, particularly as an enzyme inhibitor. This technical guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate this and related compounds. The versatility of the N-substituted 4-sulfamoylbenzoic acid scaffold ensures its continued importance in the pursuit of novel therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
- MedchemExpress. (n.d.). Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor. MedchemExpress.com.
- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
